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Compound of Interest

Compound Name: lomeprol

Cat. No.: B026738

For Researchers, Scientists, and Drug Development Professionals

Introduction

lomeprol is a non-ionic, monomeric, tri-iodinated radiographic contrast agent developed by
Bracco Imaging.[1] First introduced to the market in 1994, it is widely utilized in various
diagnostic imaging procedures, including computed tomography (CT), angiography, and
urography, to enhance the visualization of internal body structures.[2] Its development was
driven by the need for a contrast agent with improved safety and tolerability compared to older
ionic agents, primarily by reducing osmolality and viscosity. This technical guide provides an in-
depth overview of the discovery, development, and core technical aspects of lomeprol,
intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

lomeprol is characterized by its low osmolality, low viscosity, and high water solubility, which
contribute to its favorable safety profile.[3] Unlike many other contrast agents, lomeprol
formulations are chemically stable and do not require the addition of chelating agents like
edetic acid (EDTA).[3]
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Property Value Reference
Molecular Formula C17H22I13N308 [4]
Molecular Weight 777.09 g/mol [4]
lodine Content 49% [5]

Osmolality (mOsm/kg H20 at

37°C)

lomeprol 300 mgl/mL 521 [6]
lomeprol 350 mgl/mL 618 [6]
lomeprol 400 mgl/mL 726 [6]

Viscosity (mPa-s at 37°C)

lomeprol 300 mgl/mL 4.5 [6]
lomeprol 350 mgl/mL 7.5 [6]
lomeprol 400 mgl/mL 12.6 [6]

Mechanism of Action

The diagnostic efficacy of lomeprol is based on the radio-opacity of the iodine atoms it
contains. Following intravascular administration, lomeprol opacifies the vessels and tissues in
its path. The high atomic number of iodine results in the attenuation of X-rays, creating a
contrast that allows for the radiographic visualization of anatomical structures.[2] In areas with
a compromised blood-brain barrier, lomeprol can diffuse into the extravascular space,
highlighting pathological processes.[2]

Synthesis of lomeprol

The synthesis of lomeprol is an environmentally friendly process.[7] A common synthetic route
involves the following key steps:

e Chloroacetylation: 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-
benzenedicarboxamide is reacted with chloroacetyl chloride in a solvent such as N,N-
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dimethylacetamide.

o Methylation: The resulting intermediate undergoes methylation.
e Hydrolysis: The methylated compound is then subjected to hydrolysis.
o Hydroxylation: The final step is a hydroxylation reaction to yield lomeprol.

A detailed experimental protocol for a representative synthesis is provided below.

Experimental Protocol: Synthesis of lomeprol

Materials:

5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide

e Chloroacetyl chloride

e N,N-dimethylacetamide

e |lodomethane

e Sodium hydroxide

e Acetic acid

o Ethanol

Procedure:

o Chloroacetylation: Dissolve 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-
benzenedicarboxamide in N,N-dimethylacetamide at room temperature. Control the
temperature below 60°C and add chloroacetyl chloride. Maintain the temperature at 50-60°C
and stir for 4 hours. After the reaction is complete, concentrate the mixture to dryness under
vacuum below 65°C.[1]

» Methylation: Prepare N,N-bis(2,3-dihydroxypropyl)-5-(2-hydroxyacetamido)-2,4,6-
triiodoisophthalamide in N,N-dimethylacetamide and heat to 60°C to dissolve. Add sodium
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hydroxide and stir to dissolve. Cool the reactor to 10°C or less and add iodomethane. Stir at
25°C for 14-16 hours.[8]

» Hydrolysis and Purification: After confirming the completion of the methylation reaction, add
acetic acid to neutralize the solution. Remove the solvent by concentration under reduced
pressure at 60-65°C. Add ethanol to induce crystallization. Filter the wet solid and dry under
reduced pressure in an oven at 60°C for 12 hours to obtain lomeprol.[S]
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Figure 1: Simplified workflow for the synthesis of lomeprol.

Pharmacokinetics

lomeprol is administered intravenously or intra-arterially.[2] Its pharmacokinetic profile is
characterized by a two-compartment model with a rapid distribution phase and a slower
elimination phase.[5]
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Parameter

Value

Reference

Protein Binding

Not significant

[9]

Metabolism

Not metabolized

[°]

Elimination Half-life

1.83 hours (in healthy

subjects)

[5]

Distribution Half-life

0.37 hours (in healthy

subjects)

[5]

Excretion

~90% of the dose recovered
unchanged in urine within 96

hours

[5]

Volume of Distribution

0.28 (0.05) L/kg

[2]

Total Body Clearance

0.10 (0.01) L/hr/kg

[2]

Preclinical Development

Extensive preclinical studies were conducted to evaluate the safety and toxicology of lomeprol

in various animal models.

Experimental Protocol: Preclinical Toxicology Studies

Study Design:

¢ Acute Toxicity (LD50): Single-dose administration to determine the median lethal dose.

Studies were conducted in mice, rats, and dogs via intravenous injection.[4][10]

* Repeated-Dose Toxicity: Daily intravenous administration for 4 weeks in rodents and non-

rodents to assess for chronic toxic effects.[4][10]

* Reproductive and Developmental Toxicity: Evaluation of effects on fertility, and pre- and post-

natal development in animal models.[4]

o Genotoxicity: Assessment of mutagenic potential.[4]
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e Antigenicity: Evaluation of the potential to induce an immune response in mice and guinea

pigs.[4]

Animal Models:

Mice (e.g., ICR, BALB/c)
Rats (e.g., Sprague-Dawley)
Rabbits

Dogs

Parameters Monitored:

Clinical observations
Body weight

Food consumption
Hematology

Clinical chemistry
Urinalysis

Gross pathology

e Histopathology
. LD50 (g
Study Type Species Route . Reference
lodinelkg)
Acute Toxicity Mice v 19.3-20.5 [2]
Rats v 13.2 - 14.0 [2]
Dogs \Y; >12.5 2]
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Clinical Development

The clinical development of lomeprol involved Phase I, II, and Il trials to establish its safety,
tolerability, and efficacy in humans.

Experimental Protocol: Clinical Trials

Phase | Studies:

» Objective: To assess the safety, tolerability, and pharmacokinetics of lomeprol in a small
group of healthy volunteers.

o Design: Open-label, single-dose, and dose-escalation studies.

o Endpoints: Monitoring of vital signs, ECG, laboratory parameters (hematology, clinical
chemistry, urinalysis), and adverse events. Pharmacokinetic parameters (Cmax, Tmax, half-
life) were determined.

Phase II/1ll Studies:

o Objective: To evaluate the efficacy and safety of lomeprol in a larger patient population for
various diagnostic imaging procedures.

» Design: Randomized, double-blind, comparative trials against other established contrast
agents.

o Patient Population: Patients undergoing procedures such as angiography, CT scans, and
urography. Inclusion and exclusion criteria were specific to the imaging procedure and
patient's clinical condition.

» Efficacy Endpoints: Image quality (e.g., vessel opacification, lesion enhancement) as
assessed by blinded readers.

o Safety Endpoints: Incidence and severity of adverse events, changes in vital signs, and
laboratory parameters.

A large clinical study involving 7,799 patients demonstrated that adverse events occurred in
5.6% of patients, with the majority being mild.[11] In another study of 1,918 patients, the
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incidence of adverse reactions was 5.3%.[1]

Cellular Mechanisms of Adverse Reactions
Contrast-Induced Acute Kidney Injury (CI-AKIl)

The primary mechanism of lomeprol-induced nephrotoxicity involves direct tubular cell toxicity
and renal vasoconstriction, leading to medullary hypoxia and the generation of reactive oxygen
species (ROS).[8][12] This cascade of events can lead to apoptosis of renal tubular epithelial
cells.[13]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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